An In-depth Technical Guide to 3-Methoxypicolinimidamide Hydrochloride: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-Methoxypicolinimidamide Hydrochloride: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypicolinimidamide hydrochloride is a pyridine derivative belonging to the class of picolinimidamides. The presence of the amidine functional group at the 2-position and a methoxy group at the 3-position of the pyridine ring suggests its potential utility in various chemical and biological applications. While specific research on this particular isomer is limited in publicly available literature, its structural motifs are common in compounds developed for catalysis and medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, a proposed synthetic route, and an exploration of its potential applications based on the established roles of analogous compounds.
Molecular Structure and Physicochemical Properties
The molecular structure of 3-Methoxypicolinimidamide hydrochloride comprises a pyridine ring substituted with a methoxy group at the 3-position and an imidamide group (amidine) at the 2-position. The hydrochloride salt form enhances its stability and solubility in polar solvents.
| Property | Value | Source |
| CAS Number | 1179362-06-1 | [1] |
| Molecular Formula | C₇H₁₀ClN₃O | [1] |
| Molecular Weight | 187.63 g/mol | [1] |
| Appearance | White to off-white powder (predicted) | [2] |
| SMILES | N=C(N)C1=NC=CC=C1OC.[H]Cl | [1] |
| Storage | Sealed in a dry, room temperature environment is recommended. | [1] |
Structural Elucidation: Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methoxy group, and the amidine group. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm) and will show splitting patterns corresponding to their coupling with adjacent protons. The methoxy group protons will appear as a sharp singlet further upfield (typically δ 3.8-4.2 ppm). The protons of the amidine group (-C(=NH)NH₂) are exchangeable and may appear as broad singlets.
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¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the amidine group is expected to be the most downfield signal (typically δ 150-165 ppm). The carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the positions of the nitrogen atom and the methoxy and amidine substituents. The methoxy carbon will appear as a signal around δ 55-60 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum of 3-Methoxypicolinimidamide hydrochloride is expected to exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:
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N-H stretching vibrations from the amidinium salt in the range of 3100-3400 cm⁻¹.
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C=N stretching of the amidinium group around 1650-1680 cm⁻¹.
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C-O stretching of the methoxy group in the region of 1000-1300 cm⁻¹.
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Aromatic C=C and C=N stretching vibrations of the pyridine ring.
Mass Spectrometry (MS):
In mass spectrometry, the compound is expected to show a molecular ion peak corresponding to the free base (C₇H₉N₃O). The fragmentation pattern would likely involve the loss of ammonia, the methoxy group, and cleavage of the pyridine ring, providing further structural confirmation.
Proposed Synthesis of 3-Methoxypicolinimidamide Hydrochloride
A highly plausible and established method for the synthesis of amidines from nitriles is the Pinner reaction .[1][2][3][4] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.[1]
The proposed synthesis of 3-Methoxypicolinimidamide hydrochloride would, therefore, start from the commercially available 3-methoxypicolinonitrile .
Synthetic Workflow
Caption: Proposed synthesis of 3-Methoxypicolinimidamide hydrochloride via the Pinner reaction.
Step-by-Step Methodology (Proposed)
Step 1: Formation of the Pinner Salt (Ethyl 3-methoxypicolinimidate hydrochloride)
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Dissolve 3-methoxypicolinonitrile in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution while maintaining the temperature at 0°C.
-
Add a stoichiometric amount of anhydrous ethanol dropwise to the reaction mixture.
-
Continue stirring at 0°C for several hours, or until the reaction is complete (monitored by TLC or GC).
-
The Pinner salt will precipitate out of the solution. Isolate the solid by filtration under an inert atmosphere and wash with cold, anhydrous diethyl ether.
Step 2: Ammonolysis to 3-Methoxypicolinimidamide hydrochloride
-
Suspend the isolated Pinner salt in a solution of anhydrous ammonia in ethanol.
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Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by the disappearance of the Pinner salt and the formation of the amidine hydrochloride.
-
Upon completion, the product, 3-Methoxypicolinimidamide hydrochloride, can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Potential Applications in Catalysis
While there is no direct literature on the use of 3-Methoxypicolinimidamide hydrochloride in catalysis, its structural analogues, 4-methoxypicolinimidamide and 5-methoxypicolinimidamide, have been utilized as ligands in nickel-catalyzed cross-coupling reactions.[5][6] These ligands are effective in promoting the coupling of (hetero)aryl halides with alkyl halides.
The bidentate nature of the picolinimidamide scaffold, with coordination occurring through the pyridine nitrogen and one of the amidine nitrogens, is crucial for its catalytic activity. The methoxy group can electronically tune the ligand, influencing the stability and reactivity of the catalytic intermediates.
Proposed Catalytic Cycle
Caption: Proposed mechanism for a nickel-catalyzed cross-coupling reaction using 3-Methoxypicolinimidamide as a ligand (L).
Potential for Biological Activity and Drug Discovery
The pyridine ring is a common scaffold in many FDA-approved drugs, and it is known for its ability to participate in hydrogen bonding and other interactions with biological targets.[7][8] The amidine group is a strong basic group and can act as a bioisostere for other functional groups, potentially enhancing binding to target proteins. Furthermore, methoxy-substituted aromatic rings are frequently found in bioactive molecules, where they can influence metabolic stability and target affinity.[7]
While no specific biological activity has been reported for 3-Methoxypicolinimidamide hydrochloride, related compounds have shown promise in various therapeutic areas:
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Antimicrobial Activity: Substituted pyridine derivatives have been extensively studied for their antibacterial and antifungal properties.[9]
-
Anticancer Activity: The pyridine scaffold is present in numerous anticancer agents, and the methoxy group is a key pharmacophore in some tubulin polymerization inhibitors.[7]
-
Kinase Inhibition: Pyridine-based compounds have been developed as inhibitors of various kinases, which are important targets in cancer and inflammatory diseases.[10]
Further research is warranted to explore the potential of 3-Methoxypicolinimidamide hydrochloride and its derivatives in these and other therapeutic areas.
Conclusion
3-Methoxypicolinimidamide hydrochloride is a chemical compound with significant, yet largely unexplored, potential. Based on the established chemistry of its structural components and related molecules, this guide has outlined a robust proposed synthesis via the Pinner reaction and highlighted promising avenues for its application in catalysis and drug discovery. It is hoped that this technical overview will serve as a valuable resource for researchers and stimulate further investigation into the properties and utility of this intriguing molecule.
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